molecular formula C15H10BrFN2O2S B3514426 5-BROMO-N-(6-FLUORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE

5-BROMO-N-(6-FLUORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE

Cat. No.: B3514426
M. Wt: 381.2 g/mol
InChI Key: QKNGIJUACBVAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-N-(6-FLUORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, fluorine, benzothiazole, and methoxy groups in its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(6-FLUORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of Benzothiazole Intermediate: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Bromination: The bromine atom is introduced through bromination of the benzamide precursor using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzothiazole ring or the bromine atom, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine or fluorine positions, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced benzothiazole derivatives or debrominated products.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

5-BROMO-N-(6-FLUORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiazole ring.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-BROMO-N-(6-FLUORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-N-(6-FLUORO-13-BENZOTHIAZOL-2-YL)-2-HYDROXYBENZAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-CHLORO-N-(6-FLUORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE: Similar structure but with a chlorine atom instead of a bromine atom.

    5-BROMO-N-(6-FLUORO-13-BENZOTHIAZOL-2-YL)-2-ETHOXYBENZAMIDE: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of 5-BROMO-N-(6-FLUORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and fluorine atoms, along with the benzothiazole and methoxy groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O2S/c1-21-12-5-2-8(16)6-10(12)14(20)19-15-18-11-4-3-9(17)7-13(11)22-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNGIJUACBVAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-BROMO-N-(6-FLUORO-13-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE

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